molecular formula C26H43N3O5 B12034891 N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide CAS No. 765275-41-0

N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide

Cat. No.: B12034891
CAS No.: 765275-41-0
M. Wt: 477.6 g/mol
InChI Key: LHAZFYBVYRJNDW-TURZUDJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a hydrazine derivative, followed by the reaction with a tetradecanoyl chloride . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide is unique due to its long aliphatic chain, which can influence its solubility, reactivity, and interaction with biological molecules. This distinguishes it from other similar compounds that may have shorter chains or different substituents.

Properties

CAS No.

765275-41-0

Molecular Formula

C26H43N3O5

Molecular Weight

477.6 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

InChI

InChI=1S/C26H43N3O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(30)27-20-26(31)29-28-19-21-17-23(33-3)24(34-4)18-22(21)32-2/h17-19H,5-16,20H2,1-4H3,(H,27,30)(H,29,31)/b28-19+

InChI Key

LHAZFYBVYRJNDW-TURZUDJPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1OC)OC)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

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